1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Overview
Description
1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a purine core, which is a fused ring system containing both imidazole and pyrimidine rings
Scientific Research Applications
1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Thiadiazole Ring to the Purine Core: This step involves nucleophilic substitution reactions where the thiadiazole ring is introduced to the purine core.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through reductive amination or other suitable methods.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Purine Derivatives: Compounds with a purine core, such as caffeine and theobromine, have comparable structural features.
Piperidine Derivatives: Molecules containing the piperidine ring, like piperine, show related chemical properties.
Uniqueness
1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of functional groups and the resulting synergistic effects on its chemical and biological properties
Properties
IUPAC Name |
1,3-dimethyl-8-(3-methylpiperidin-1-yl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O2S2/c1-11-6-5-7-24(10-11)16-19-14-13(15(26)23(4)18(27)22(14)3)25(16)8-9-28-17-21-20-12(2)29-17/h11H,5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJNXUCRGATLNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CCSC4=NN=C(S4)C)C(=O)N(C(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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